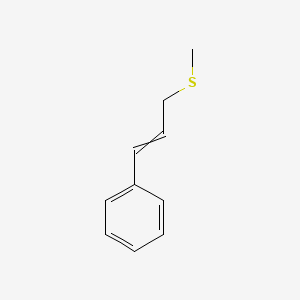![molecular formula C16H16N4O6S B14609971 N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine CAS No. 60882-81-7](/img/structure/B14609971.png)
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is a complex organic compound characterized by the presence of a benzyl group, a trinitrophenyl group, and a sulfanyl group attached to a propan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of benzene to form 2,4,6-trinitrophenol, which is then reacted with a suitable sulfanyl compound to introduce the sulfanyl group. The final step involves the alkylation of the intermediate with benzylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The benzyl and trinitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
科学的研究の応用
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of advanced materials and as a component in specialized chemical formulations.
作用機序
The mechanism of action of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trinitrophenyl group can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]ethanamine
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]butan-2-amine
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]pentan-2-amine
Uniqueness
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
60882-81-7 |
|---|---|
分子式 |
C16H16N4O6S |
分子量 |
392.4 g/mol |
IUPAC名 |
N-benzyl-N-(2,4,6-trinitrophenyl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C16H16N4O6S/c1-11(2)17(10-12-6-4-3-5-7-12)27-16-14(19(23)24)8-13(18(21)22)9-15(16)20(25)26/h3-9,11H,10H2,1-2H3 |
InChIキー |
VKBJUEZIDOJJEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC=CC=C1)SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)


![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)


![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)


